4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid
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Overview
Description
The compound “4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . Aromatic compounds like quinolines are often used in the synthesis of pharmaceuticals and other complex organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a quinoline core, an amino group attached to a methoxyphenyl group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, quinoline and its derivatives are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions similar to other aromatic compounds .Scientific Research Applications
Chlorogenic Acid: A Pharmacological Overview
Chlorogenic acid, a phenolic compound, demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. Such a broad spectrum of activities highlights the potential of phenolic acids, related to carboxylic acids, in various therapeutic and scientific research applications (Naveed et al., 2018).
Metabolism of 8-Aminoquinoline Antimalarial Agents
The metabolism of 8-aminoquinoline compounds, which are related to quinoline derivatives, has been extensively studied due to their antimalarial properties and potential toxic effects related to erythrocyte damage in specific human subjects. This research area reflects the importance of understanding the metabolic pathways and interactions of quinoline-based drugs within biological systems (Strother et al., 1981).
Advanced Oxidation Processes for Drug Degradation
A review on the advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the significance of chemical transformations and degradation pathways of pharmaceutical compounds, which might relate to the environmental fate or synthetic applications of carboxylic acid derivatives like the compound (Qutob et al., 2022).
Nutritional Aspects of Breast Cancer Research
The involvement of food-derived heterocyclic amines, including quinoline derivatives, in mammary gland cancer provides insights into the etiological roles of these compounds in cancer, highlighting the complex interactions between dietary factors and cancer risk (Snyderwine, 1994).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
For instance, indole derivatives have been reported to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Future Directions
The future directions for research on “4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” and similar compounds would likely involve further exploration of their potential uses in pharmaceuticals and other areas. For example, new synthetic methods could be developed, or the compound could be tested for new biological activities .
Properties
IUPAC Name |
4-(3-methoxyanilino)-6-methylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-7-15-14(8-11)16(10-17(20-15)18(21)22)19-12-4-3-5-13(9-12)23-2/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCURGPIICIOWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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